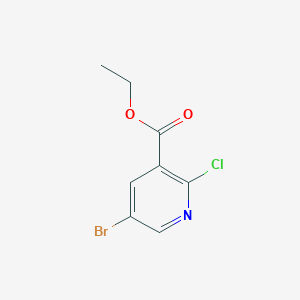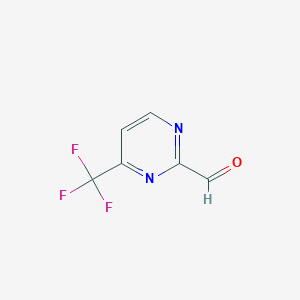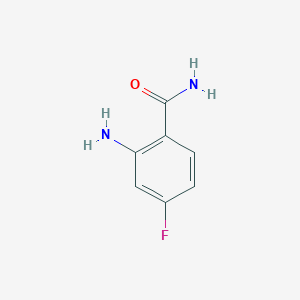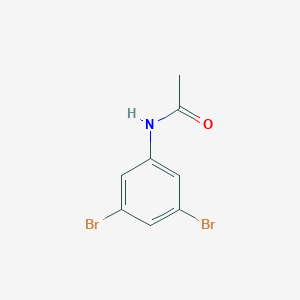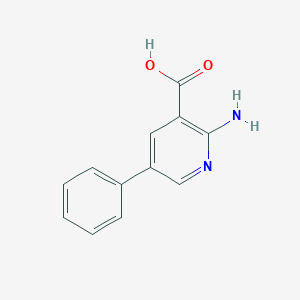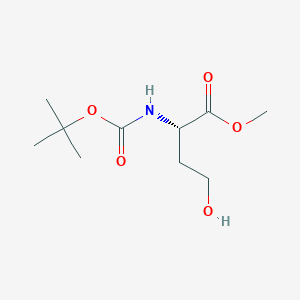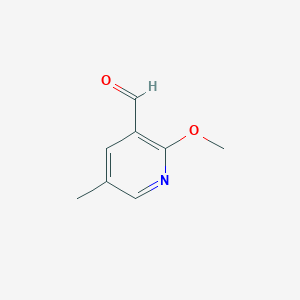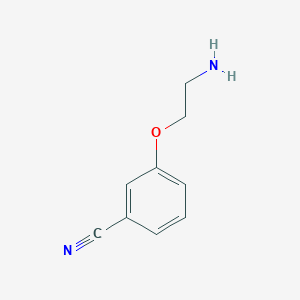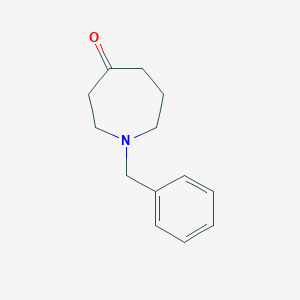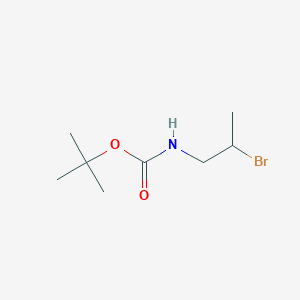
N-Boc-2-bromo-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow liquid that is stable at room temperature and soluble in organic solvents such as dimethylformamide and dichloromethane . This compound is primarily used as an intermediate in chemical synthesis, particularly in the preparation of other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Boc-2-bromo-1-propanamine can be synthesized by reacting 2-bromo-1-propanamine with di-tert-butyl dicarbonate (Boc2O) under acidic conditions. The reaction typically occurs at room temperature and involves the formation of a carbamate group . The general reaction is as follows: [ \text{2-bromo-1-propanamine} + \text{Boc2O} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and catalysts to enhance yield and efficiency. For example, the use of Amberlyst-15 as a catalyst in ethanol has been reported to provide high yields with minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-2-bromo-1-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-bromo-1-propanamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane is commonly used for Boc deprotection.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with sodium azide yields 2-azido-1-propanamine.
Deprotection Reactions: The primary product is 2-bromo-1-propanamine.
Aplicaciones Científicas De Investigación
N-Boc-2-bromo-1-propanamine is widely used in scientific research due to its versatility as a synthetic intermediate. Some applications include:
Mecanismo De Acción
The mechanism of action of N-Boc-2-bromo-1-propanamine primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
N-Boc-2-bromo-1-propanamine can be compared with other Boc-protected amines, such as:
N-Boc-2-chloro-1-propanamine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the halogen’s nature.
N-Boc-2-iodo-1-propanamine: Contains an iodine atom, which is more reactive than bromine, making it suitable for different synthetic applications.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromine atom allows for a range of substitution reactions, while the Boc group provides protection for the amine functionality .
Propiedades
IUPAC Name |
tert-butyl N-(2-bromopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFDEFLMWSUKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121102-88-3 |
Source


|
| Record name | tert-butyl (2-bromopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
